2-(Pyrrolidin-3-ylsulfanyl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine moieties linked by a sulfur atom. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural properties. The compound's molecular formula is CHNS, with a molecular weight of 181.26 g/mol. Its synthesis typically involves the reaction of pyrrolidine derivatives with pyrimidine derivatives, making it a versatile building block for further chemical modifications .
2-(Pyrrolidin-3-ylsulfanyl)pyrimidine belongs to the class of compounds known as heterocycles, specifically those containing nitrogen and sulfur atoms. Heterocycles are widely studied for their diverse applications in pharmaceuticals and agrochemicals. This particular compound is classified under pyrimidine derivatives, which are essential components in nucleic acids and various biologically active compounds.
The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine can be achieved through several methods:
The molecular structure of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | CHNS |
Molecular Weight | 181.26 g/mol |
IUPAC Name | 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine |
InChI | InChI=1S/C8H11N3S/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H₂ |
InChI Key | VCHGIBWDBYAFQI-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1SC2=NC=CC=N2 |
The structure consists of a pyrimidine ring fused with a pyrrolidine ring through a sulfur atom at the 3-position of the pyrrolidine.
2-(Pyrrolidin-3-ylsulfanyl)pyrimidine can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous solvents |
Substitution | Amines or thiols | Base-catalyzed conditions |
The mechanism of action for 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine is primarily related to its interactions with biological targets. Studies suggest that this compound may exhibit antimicrobial and anticancer properties by interfering with cellular processes such as DNA replication or enzyme activity. The exact mechanisms are still under investigation but may involve:
The physical properties of 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine include:
The chemical properties include:
2-(Pyrrolidin-3-ylsulfanyl)pyrimidine has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3